Cas no 4302-66-3 (N-Benzoyl-L-Tryptophan)

N-Benzoyl-L-Tryptophan structure
N-Benzoyl-L-Tryptophan structure
Product name:N-Benzoyl-L-Tryptophan
CAS No:4302-66-3
MF:C18H16N2O3
MW:308.33124
MDL:MFCD00037946
CID:332483
PubChem ID:706490

N-Benzoyl-L-Tryptophan Chemical and Physical Properties

Names and Identifiers

    • N-Benzoyl-L-Tryptophan
    • (2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid
    • 2-benzamido-3-(1H-indol-3-yl)propanoic acid
    • Bz-L-Trp-OH
    • Bz-Trp-OH
    • NA-BENZOYL-L-TRYPTOPHAN
    • AmbotzBAA0047
    • Benzoyl-L-tryptophan
    • Bz-L-tryptophan
    • L-Tryptophan,N-benzoyl
    • N-benzoyl-D,L-tryptophane
    • N-benzoyl-L-tryptophane
    • Bzo-Trp-OH
    • 4302-66-3
    • (S)-2-Benzoylamino-3-(1H-indol-3-yl)-propionic acid
    • N-alpha-BenZoyl-L-tryptophane (BZ-L-Trp-OH)
    • Benzoyltryptophan
    • MFCD00037946
    • CHEMBL22996
    • 2901-79-3
    • bz-trp-oh, AldrichCPR
    • WPBCXLCJWLNDPV-INIZCTEOSA-N
    • AKOS016001406
    • SCHEMBL5191302
    • DTXSID40351669
    • (S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid
    • BDBM50043814
    • CS-0336022
    • G66306
    • MDL: MFCD00037946
    • Inchi: InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1
    • InChI Key: WPBCXLCJWLNDPV-INIZCTEOSA-N
    • SMILES: O=C(O)[C@H](CC1=CNC2=CC=CC=C12)NC(C3=CC=CC=C3)=O

Computed Properties

  • Exact Mass: 308.11600
  • Monoisotopic Mass: 308.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 82.2A^2

Experimental Properties

  • Density: 1.335
  • Boiling Point: 647.8°C at 760 mmHg
  • Flash Point: 345.6°C
  • Refractive Index: 1.681
  • PSA: 82.19000
  • LogP: 2.98450

N-Benzoyl-L-Tryptophan Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • Storage Condition:Store in cold storage.

N-Benzoyl-L-Tryptophan Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Benzoyl-L-Tryptophan PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
219793-1g
N-Benzoyl-L-Tryptophan
4302-66-3 95%
1g
£26.00 2022-02-28
Chemenu
CM154807-500g
benzoyl-L-tryptophan
4302-66-3 95%
500g
$*** 2023-05-30
Fluorochem
219793-25g
N-Benzoyl-L-Tryptophan
4302-66-3 95%
25g
£194.00 2022-02-28
abcr
AB258729-1 g
N-alpha-Benzoyl-L-tryptophane (Bz-L-Trp-OH); .
4302-66-3
1g
€95.60 2023-06-22
Fluorochem
219793-5g
N-Benzoyl-L-Tryptophan
4302-66-3 95%
5g
£65.00 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-285265-5 g
Bz-L-Trp-OH,
4302-66-3
5g
¥978.00 2023-07-11
abcr
AB258729-25g
N-alpha-Benzoyl-L-tryptophane (Bz-L-Trp-OH); .
4302-66-3
25g
€387.60 2025-02-20
abcr
AB258729-1g
N-alpha-Benzoyl-L-tryptophane (Bz-L-Trp-OH); .
4302-66-3
1g
€95.60 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-285265-5g
Bz-L-Trp-OH,
4302-66-3
5g
¥978.00 2023-09-05
1PlusChem
1P00706D-25g
N-Benzoyl-L-Tryptophan
4302-66-3 98%
25g
$255.00 2025-02-21

N-Benzoyl-L-Tryptophan Related Literature

Additional information on N-Benzoyl-L-Tryptophan

Introduction to N-Benzoyl-L-Tryptophan (CAS No 4302-66-3)

N-Benzoyl-L-Tryptophan, a compound with the chemical formula C13H13NO2 and a CAS number of 4302-66-3, is a derivative of the essential amino acid L-tryptophan. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. The introduction of a benzoyl group at the amino position of L-tryptophan not only enhances its stability but also opens up possibilities for its application in various biochemical and pharmacological studies.

The synthesis of N-Benzoyl-L-Tryptophan involves a straightforward acylation reaction where the amino group of L-tryptophan is reacted with benzoyl chloride in the presence of a base catalyst. This reaction is well-documented and can be optimized for high yield and purity, making it a preferred method for laboratory-scale production. The resulting compound is typically obtained as a white crystalline solid, which is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), facilitating its use in various experimental protocols.

In recent years, N-Benzoyl-L-Tryptophan has been explored for its potential role in modulating neural activity. Tryptophan itself is a precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite control. By introducing a benzoyl group, the compound's bioavailability and metabolic stability may be enhanced, allowing for more targeted therapeutic applications. Preliminary studies have suggested that N-Benzoyl-L-Tryptophan could serve as a valuable tool in investigating the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Moreover, N-Benzoyl-L-Tryptophan has shown promise in the field of immunomodulation. Research indicates that tryptophan derivatives can influence immune responses by interacting with various enzymatic pathways. The benzoylation of L-tryptophan may alter its interaction with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan and has implications in immune regulation. This makes N-Benzoyl-L-Tryptophan a candidate for developing novel immunomodulatory agents that could be useful in treating autoimmune disorders and infections.

The compound's structural similarity to other known pharmacological agents also makes it an attractive candidate for drug discovery programs. By serving as a scaffold, N-Benzoyl-L-Tryptophan can be modified to create libraries of derivatives with enhanced binding affinity and selectivity for specific biological targets. High-throughput screening (HTS) techniques can be employed to identify novel lead compounds derived from this scaffold, which could eventually lead to the development of new therapeutic drugs.

In addition to its pharmacological applications, N-Benzoyl-L-Tryptophan has found utility in biochemical research. Its ability to mimic the behavior of L-tryptophan while offering additional chemical handles makes it a versatile tool for studying enzyme kinetics and substrate specificity. Researchers have utilized this compound to probe the mechanisms of tryptophan-degrading enzymes and to develop inhibitors that could potentially block unwanted metabolic pathways.

The latest advancements in computational chemistry have further enhanced the potential applications of N-Benzoyl-L-Tryptophan. Molecular modeling studies have been conducted to predict how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into the binding modes and affinity of N-Benzoyl-L-Tryptophan towards various proteins, aiding in the rational design of more effective derivatives.

Ethical considerations are also an important aspect when studying compounds like N-Benzoyl-L-Tryptophan. Given its potential biological activities, it is essential to conduct thorough safety assessments before moving from preclinical studies to clinical trials. Collaborative efforts between chemists, biologists, and clinicians are necessary to ensure that the benefits outweigh any potential risks associated with its use.

In conclusion, N-Benzoyl-L-Tryptophan (CAS No 4302-66-3) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structure and bioactivity make it a valuable tool for investigating neural function, immune responses, and metabolic pathways. As research continues to uncover new applications for this derivative of L-tryptophan, it is likely to play an increasingly important role in developing innovative treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4302-66-3)N-Benzoyl-L-Tryptophan
Purity:99%
Quantity:25g
Price ($):189.0